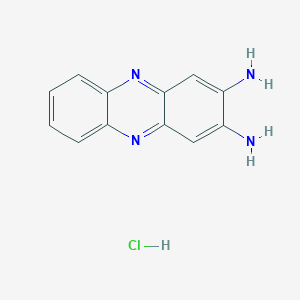

Phenazine-2,3-diamine, chloride

Description

Significance of Phenazine (B1670421) Core Structures in Organic Chemistry and Biochemistry

The phenazine core is a versatile scaffold in both organic chemistry and biochemistry. Phenazines are produced by a variety of bacteria and are known for their redox activity, which underpins many of their biological functions. nih.gov This redox capacity allows them to act as electron shuttles, influencing cellular respiration and generating reactive oxygen species, which contributes to their well-documented antibiotic properties. nih.govmdpi.com

In organic chemistry, the phenazine nucleus is a valuable building block for the synthesis of more complex molecules. Its planar structure and electron-deficient nature make it a target for various chemical modifications, leading to a vast library of over 6,000 synthetic derivatives. nih.govnih.gov These derivatives have been explored for applications in materials science, such as in the development of conducting polymers and sensors, due to their electroactive properties. researchgate.net

From a biochemical perspective, naturally occurring phenazines play crucial roles in microbial ecology. nih.gov They can act as signaling molecules, regulate gene expression, and are involved in biofilm formation. nih.gov Some phenazine derivatives, like clofazimine, have been successfully developed into drugs for treating diseases such as leprosy and tuberculosis. mdpi.com The ability of the phenazine structure to intercalate with DNA is another area of intense research, with implications for anticancer drug design. mdpi.commedchemexpress.com

Historical Context of Phenazine-2,3-diamine (B110097) Research

Research into phenazine compounds dates back to the mid-19th century with the discovery of pyocyanin (B1662382) from Pseudomonas aeruginosa. nih.gov The specific compound, 2,3-diaminophenazine (DAP), has been known for over a century. researchgate.net The initial chemical synthesis of DAP was achieved in the 1870s through the oxidation of o-phenylenediamine (B120857) using ferric chloride. mdpi.com

Later, in a significant advancement, researchers explored biochemical routes for DAP synthesis. Tarcha and colleagues reported the use of horseradish peroxidase (HRP) for the enzyme-catalyzed oxidation of o-phenylenediamine to produce DAP. mdpi.com More recently, studies have demonstrated the use of laccase as a biocatalyst, offering a greener and more efficient method for DAP synthesis. mdpi.com

Throughout its history, research on phenazine-2,3-diamine has been driven by its interesting chemical and physical properties, including its intense luminescence. researchgate.netsigmaaldrich.comnih.gov This has led to its use in various analytical applications. A significant milestone in the structural understanding of DAP was the determination of its crystal structure in its non-protonated form, which revealed intricate packing involving π–π stacking and hydrogen bonding. researchgate.netnih.gov

A 1989 report in the Journal of Heterocyclic Chemistry detailed a synthetic method for this compound, and numerous other synthetic approaches have been published since. google.com One-step synthesis methods have been developed to obtain phenazine-2,3-diamine hydrochloride directly. google.com

Structural Features and Electronic Nature of Phenazine-2,3-diamine

The core structure of phenazine-2,3-diamine consists of a planar, electron-rich heterocyclic system. researchgate.netsigmaaldrich.comnih.gov The molecule has the chemical formula C₁₂H₁₀N₄. mdpi.com The planarity of the molecule facilitates π–π stacking interactions in the solid state. researchgate.net

The electronic nature of phenazine-2,3-diamine is characterized by its UV-visible absorption spectrum, which shows two main peaks. mdpi.com A peak around 258 nm is attributed to the π → π* electronic transition of the benzene (B151609) rings, while a peak at approximately 426 nm corresponds to the n → π* electronic transition. mdpi.com The presence of the amino groups at the 2 and 3 positions significantly influences the electronic properties of the phenazine core, contributing to its electron-rich character. researchgate.net

The infrared spectrum of phenazine-2,3-diamine displays characteristic absorption bands. These include a band at 1338 cm⁻¹ assigned to the C-N= stretching vibration and a band at 1224 cm⁻¹ corresponding to the aromatic ring C-NH₂ stretching vibration. mdpi.com The molecule's structure has been unequivocally confirmed through various spectroscopic techniques, including UV-VIS, IR, 2D-NMR, and mass spectrometry. mdpi.com

Interactive Data Table: Spectroscopic Data for Phenazine-2,3-diamine

| Spectroscopic Technique | Characteristic Peak/Feature | Assignment |

| UV-Visible Spectroscopy | ~258 nm | π → π* transition |

| ~426 nm | n → π* transition | |

| Infrared Spectroscopy | 1338 cm⁻¹ | C-N= stretching |

| 1224 cm⁻¹ | Aromatic C-NH₂ stretching | |

| Mass Spectrometry | m/z 211 | Molecular Ion (M⁺) |

Structure

3D Structure of Parent

Properties

CAS No. |

76190-35-7 |

|---|---|

Molecular Formula |

C12H11ClN4 |

Molecular Weight |

246.69 g/mol |

IUPAC Name |

phenazine-2,3-diamine;hydrochloride |

InChI |

InChI=1S/C12H10N4.ClH/c13-7-5-11-12(6-8(7)14)16-10-4-2-1-3-9(10)15-11;/h1-6H,13-14H2;1H |

InChI Key |

QUTVCPKWEFTMQY-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=C(C(=CC3=N2)N)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for Phenazine 2,3 Diamine and Its Chloride Salt

Chemical Oxidation Routes to Phenazine-2,3-diamine (B110097)

The chemical synthesis of phenazine-2,3-diamine predominantly involves the oxidative cyclization of o-phenylenediamine (B120857). This transformation can be achieved through various oxidizing agents and conditions, each with its own set of advantages and limitations.

Oxidation of o-Phenylenediamine using Metal Salts (e.g., Ferric Chloride, Cupric Chloride)

The use of metal salts as oxidizing agents for the synthesis of phenazine (B1670421) derivatives dates back to the 19th century. mdpi.com These methods are valued for their simplicity and effectiveness.

Ferric Chloride (FeCl₃): The oxidation of o-phenylenediamine using ferric chloride is a classic and well-established method for producing 2,3-diaminophenazine. mdpi.comchemicalbook.comresearchgate.net The reaction is typically carried out in an aqueous solution at ambient temperature. chemicalbook.comresearchgate.net A rapid color change from purple-black to reddish-brown is often observed upon the addition of the ferric chloride solution to the o-phenylenediamine solution. chemicalbook.comresearchgate.net The proposed mechanism involves the oxidation of two molecules of o-phenylenediamine, which then couple to form the phenazine ring structure.

Cupric Chloride (CuCl₂): Cupric chloride is another effective metal salt for the synthesis of phenazine-2,3-diamine and its hydrochloride salt. google.comgoogle.com The reaction can be performed in various solvents, including absolute methanol (B129727) and acetonitrile (B52724). google.comgoogle.com In one method, o-phenylenediamine and cupric chloride dihydrate are refluxed in acetonitrile for 24 hours. google.com Another approach involves reacting o-phenylenediamine with cupric chloride in a 2:1 molar ratio in absolute methanol, followed by the addition of sodium methoxide (B1231860). google.com This particular method yields phenazine-2,3-diamine hydrochloride containing two methanol molecules of crystallization. google.com The presumed reaction mechanism suggests that cupric chloride facilitates the removal of two hydrogen molecules from two o-phenylenediamine molecules, leading to the formation of 2,3-diaminophenazine. This product then reacts with the hydrochloric acid generated in the solution to form the hydrochloride salt. google.comgoogle.com

| Oxidizing Agent | Starting Material | Solvent | Reaction Conditions | Product | Reference |

| Ferric Chloride (FeCl₃) | o-Phenylenediamine | Aqueous | Ambient temperature, 5 hours | 2,3-Diaminophenazine | chemicalbook.comresearchgate.net |

| Cupric Chloride Dihydrate (CuCl₂·2H₂O) | o-Phenylenediamine | Acetonitrile | Reflux, 24 hours | Phenazine-2,3-diamine hydrochloride | google.com |

| Cupric Chloride (CuCl₂) | o-Phenylenediamine | Absolute Methanol | 8 hours, then addition of sodium methoxide and stirring for 24 hours | Phenazine-2,3-diamine hydrochloride with two methanol molecules | google.com |

Catalytic Oxidation Methods (e.g., Iron(III) Complexes, Silver Oxide, Lead(IV) Oxide)

Catalytic oxidation methods offer an alternative to stoichiometric metal salt oxidations, often providing higher efficiency and selectivity.

Iron(III) Complexes: Various iron(III) complexes have been shown to catalyze the oxidation of o-phenylenediamine. For instance, cubic ferrites with the general formula MFe₂O₄ (where M = Mn, Co, Ni, Zn) have been utilized as catalysts for the oxidation of o-phenylenediamine to 2,3-diaminophenazine using hydrogen peroxide as the oxidant at room temperature. researchgate.netdntb.gov.ua Among these, MnFe₂O₄ nanoparticles demonstrated the highest catalytic activity. researchgate.netdntb.gov.ua

Silver(I) Oxide (Ag₂O): The synthesis of 2,3-diaminophenazine can be achieved by reacting o-phenylenediamine with cyclohexa-2,5-diene-1,4-dione in the presence of silver(I) oxide in diethyl ether. researchgate.net

Lead(IV) Oxide (PbO₂): The oxidation of ortho-aminodiphenylamine with lead peroxide is a known method for preparing phenazines. wikipedia.org While not a direct oxidation of o-phenylenediamine, it represents a related catalytic approach within the broader synthesis of the phenazine scaffold.

Photochemical Oxidation Cyclization Strategies

Photochemical methods represent a greener approach to chemical synthesis, utilizing light as a sustainable energy source. mdpi.com The photo-oxidation of o-phenylenediamine in ethanolic or aqueous hydrochloric acid solution leads to the formation of phenazine-2,3-diamine. researchgate.net This method avoids the use of harsh chemical oxidants. It is noteworthy that the solvent can influence the reaction outcome, as in acetic or propionic acid solutions, benzimidazole (B57391) derivatives are formed instead. researchgate.net

Biocatalytic Approaches for Phenazine-2,3-diamine Synthesis

Biocatalytic methods employ enzymes to carry out chemical transformations, often under mild and environmentally friendly conditions. These approaches are gaining increasing attention as sustainable alternatives to traditional chemical synthesis. researchgate.netcolab.ws

Enzyme-catalyzed Oxidation of o-Phenylenediamine (e.g., Horseradish Peroxidase, Fungal Laccase)

Enzymes such as horseradish peroxidase and laccase have been successfully used to catalyze the oxidation of o-phenylenediamine to 2,3-diaminophenazine. mdpi.comrsc.orgnih.gov

Horseradish Peroxidase (HRP): HRP, in the presence of hydrogen peroxide, catalyzes the oxidation of o-phenylenediamine to produce 2,3-diaminophenazine. nih.govnih.gov Spectroscopic evidence, including NMR and mass spectrometry, has confirmed the identity of the product. nih.gov The reaction is believed to proceed through a free radical mechanism, initiated by the abstraction of a labile amino hydrogen atom. nih.gov Studies have investigated the kinetics of this enzymatic reaction, determining optimal conditions for pH and temperature. nih.gov One study reported a yield of 42% for the HRP-catalyzed synthesis of 2,3-diaminophenazine. mdpi.comresearchgate.net

Fungal Laccase: Laccases are multi-copper oxidases that can oxidize a wide range of substrates, including aromatic amines like o-phenylenediamine. rsc.org The use of fungal laccase as a biocatalyst for the synthesis of 2,3-diaminophenazine from o-phenylenediamine has been demonstrated to be a high-yield process. mdpi.comresearchgate.net In one study, the conversion of the o-phenylenediamine monomer was 85%, with a final purified product yield of 63%. mdpi.comresearchgate.net This reaction is typically carried out under mild conditions, such as at 30°C with oxygen bubbling through the system. mdpi.com Laccase-mediated synthesis offers a significant improvement in yield compared to HRP-catalyzed methods. mdpi.comresearchgate.net

| Enzyme | Co-substrate/Condition | Substrate | Product | Yield | Reference |

| Horseradish Peroxidase (HRP) | Hydrogen Peroxide (H₂O₂) | o-Phenylenediamine | 2,3-Diaminophenazine | 42% | mdpi.comresearchgate.net |

| Fungal Laccase | Oxygen | o-Phenylenediamine | 2,3-Diaminophenazine | 63% (purified) | mdpi.comresearchgate.net |

Green Chemistry Principles in Biocatalytic Synthesis

The biocatalytic synthesis of phenazine-2,3-diamine aligns well with the principles of green chemistry. These methods often utilize water as a solvent, operate at ambient temperatures and pressures, and avoid the use of toxic reagents and metal catalysts, thereby reducing environmental impact. researchgate.netcolab.ws The use of enzymes like laccase, which utilizes readily available oxygen as an oxidant, further enhances the green credentials of this synthetic route. acs.orgacs.org The development of such environmentally benign synthetic protocols is crucial for the sustainable production of valuable chemical compounds. colab.ws

Synthesis of Phenazine-2,3-diaminium Chloride

The formation of phenazine-2,3-diaminium chloride can be achieved through direct synthesis protocols that yield the salt, which is often favored for its crystalline nature.

Direct synthesis of phenazine-2,3-diaminium chloride has been accomplished through the oxidative dimerization of o-phenylenediamine using various metal-based oxidizing agents. These methods are typically one-step processes that are relatively simple to execute. google.comgoogle.com

One prominent method involves the use of copper(II) chloride dihydrate as the oxidizing agent. In a typical procedure, o-phenylenediamine is reacted with copper(II) chloride in a specific molar ratio in a suitable solvent. google.comgoogle.com The reaction conditions, such as the choice of solvent and reaction time, can be varied, leading to the formation of the desired product. For instance, reacting o-phenylenediamine with copper chloride in a 2:1 molar ratio in anhydrous methanol for 8 hours, followed by the addition of sodium methoxide and continued stirring for 24 hours, yields phenazine-2,3-diamine hydrochloride as a crystalline solid containing two methanol molecules. google.com Alternatively, heating a mixture of o-phenylenediamine and copper chloride dihydrate in a 2.06:1 molar ratio under reflux in acetonitrile for 24 hours also produces the hydrochloride salt. google.com

Another approach utilizes an iron(III) complex, [Fe(1,10-phenanthroline)2Cl2]NO3, as a catalyst for the direct catalytic oxidation of o-phenylenediamine in ethanol (B145695) under aerobic conditions, resulting in a hydrated form of 2,3-diaminophenazinium chloride (DAPH+Cl−·3H2O). nih.gov The reaction proceeds via the oxidative coupling of o-phenylenediamine. nih.gov The use of ferric chloride (FeCl3) in an aqueous solution of o-phenylenediamine has also been reported to yield the phenazine derivative. chemicalbook.comresearchgate.net

Enzymatic methods provide a "green" alternative for the synthesis of 2,3-diaminophenazine. mdpi.comresearchgate.net Laccase, a copper-containing oxidase, can catalyze the oxidation of o-phenylenediamine in an acetate (B1210297) buffer at a controlled pH and temperature, leading to a high yield of the product. mdpi.comresearchgate.net Similarly, horseradish peroxidase (HRP) has been used to catalyze the oxidation of o-phenylenediamine. nih.gov

The following table summarizes the various direct synthesis methods and their respective conditions for producing phenazine-2,3-diamine and its chloride salt.

| Oxidizing Agent/Catalyst | Reactants | Solvent | Reaction Time | Key Conditions | Product |

| Copper(II) chloride dihydrate | o-Phenylenediamine | Anhydrous Methanol | 8 hours, then 24 hours with sodium methoxide | 2:1 molar ratio of o-phenylenediamine to copper chloride, stirring | Phenazine-2,3-diamine hydrochloride with two methanol molecules google.com |

| Copper(II) chloride dihydrate | o-Phenylenediamine | Acetonitrile | 24 hours | 2.06:1 molar ratio of o-phenylenediamine to copper chloride, reflux | Phenazine-2,3-diamine hydrochloride google.com |

| [Fe(1,10-phenanthroline)2Cl2]NO3 | o-Phenylenediamine | Ethanol | 10 hours | Aerobic conditions, slow stirring | Hydrated 2,3-diaminophenazinium chloride nih.gov |

| Ferric chloride | o-Phenylenediamine | Water | 5 hours | Stirring at ambient temperature | 2,3-Diaminophenazine chemicalbook.comresearchgate.net |

| Laccase | o-Phenylenediamine | Acetate buffer (pH 4.8) | 24 hours | 30 °C, bubbling with oxygen | 2,3-Diaminophenazine mdpi.com |

The chloride ion plays a crucial role in both the formation of the salt and the subsequent crystallization of phenazine-2,3-diaminium chloride. In synthetic methods that utilize chloride-containing reagents like copper(II) chloride or iron(III) chloride, the chloride ion is readily available to form the hydrochloride salt of the newly synthesized phenazine-2,3-diamine. google.comgoogle.comnih.gov In some reaction mechanisms, hydrochloric acid is produced in solution, which then reacts with the phenazine-2,3-diamine to form the hydrochloride salt. google.comgoogle.com

Reaction Mechanisms of Phenazine-2,3-diamine Formation

The formation of phenazine-2,3-diamine from o-phenylenediamine is generally understood to proceed through an oxidative coupling mechanism. nih.gov The process is believed to be initiated by the oxidation of the o-phenylenediamine monomer. mdpi.comnih.gov

A key aspect of the proposed mechanism is the involvement of free radicals. nih.gov The reaction is thought to begin with the abstraction of a labile hydrogen atom from one of the amino groups of o-phenylenediamine. nih.gov This initial step generates a free radical species. These radicals can then couple with each other to form the dimeric phenazine structure. mdpi.com

Another proposed pathway involves the formation of a highly reactive o-quinone-diimine or o-quinone-imine intermediate. researchgate.net This intermediate is generated through the oxidation of the aromatic amine. The subsequent reactions of this intermediate lead to the formation of the final phenazine product.

Advanced Spectroscopic and Structural Elucidation of Phenazine 2,3 Diamine, Chloride

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignments

The FT-IR spectrum of 2,3-diaminophenazine (DAP) reveals several characteristic absorption bands. mdpi.com Prominent bands are observed at 3434 cm⁻¹, 3307 cm⁻¹, and 3180 cm⁻¹, which are attributed to the N-H stretching vibrations of the two primary amine (-NH₂) groups. mdpi.com The presence of these multiple N-H stretching bands confirms the existence of the amino substituents.

Deformation vibrations of the primary amine and C=N stretching vibrations are assigned to the bands at 1643 cm⁻¹ and 1562 cm⁻¹, respectively. mdpi.comresearchgate.net The phenazine (B1670421) ring itself exhibits a set of characteristic absorptions. These include a C=C stretching vibration at 1492 cm⁻¹, a ring deformation vibration involving four adjacent hydrogens at 763 cm⁻¹, and aromatic plane and out-of-plane bending vibrations at 586 cm⁻¹ and 487 cm⁻¹, respectively. mdpi.comresearchgate.net

Further assignments include a ring hydrogen deformation vibration at 840 cm⁻¹, a C-N stretching vibration at 1338 cm⁻¹, and an aromatic ring C-NH₂ stretching vibration at 1224 cm⁻¹. mdpi.comresearchgate.net

Table 1: FT-IR Band Assignments for 2,3-Diaminophenazine

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3434, 3307, 3180 | N-H stretching of -NH₂ groups | mdpi.com |

| 1643 | Primary amine deformation | mdpi.comresearchgate.net |

| 1562 | C=N stretching | mdpi.comresearchgate.net |

| 1492 | C=C stretching | mdpi.com |

| 1338 | C-N= stretching | mdpi.comresearchgate.net |

| 1224 | Aromatic C-NH₂ stretching | mdpi.comresearchgate.net |

| 840 | Ring hydrogen deformation | mdpi.comresearchgate.net |

| 763 | Ring 4 adjacent hydrogen deformation | mdpi.com |

| 586 | Aromatic plane bending | mdpi.com |

| 487 | Aromatic out-of-plane bending | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of Phenazine-2,3-diamine (B110097), chloride by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Two-dimensional ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiments have been instrumental in assigning the proton and carbon signals in the NMR spectrum of the compound. mdpi.com Although specific chemical shift values for Phenazine-2,3-diamine, chloride are not detailed in the provided search results, the use of 2D-NMR confirms the connectivity between protons and their directly attached carbon atoms, which is crucial for unambiguous structural elucidation. mdpi.comresearchgate.net The structure of the synthesized 2,3-diaminophenazine has been confirmed through various spectroscopic techniques, including 2D-NMR. mdpi.com

For the parent compound, phenazine, ¹H NMR spectra have been recorded in various solvents. For instance, in deuterated chloroform (B151607) (CDCl₃), the proton signals appear at approximately 8.249 ppm and 7.834 ppm. chemicalbook.com In cyclohexane, the chemical shifts are observed at 8.158 ppm and 7.636 ppm, while in DMSO-d₆, they are at 8.262 ppm and 7.971 ppm. chemicalbook.com The ¹³C NMR spectrum of phenazine provides further structural information. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727), reveals characteristic absorption peaks that correspond to specific electronic transitions.

In methanol, 2,3-diaminophenazine exhibits two main absorption bands. mdpi.com A peak at approximately 258 nm is attributed to a π → π* electronic transition, which is characteristic of the benzenoid rings within the phenazine core. mdpi.com A second, prominent peak is observed in the visible region at around 426 nm, which is ascribed to an n → π* electronic transition. mdpi.com This lower energy transition involves the non-bonding electrons of the nitrogen atoms. In an aqueous solution, the maximum absorption wavelength is noted at 417 nm. tcichemicals.com These observations are consistent with data reported for 2,3-diaminophenazine synthesized by other methods. mdpi.com

Table 2: UV-Vis Absorption Data for 2,3-Diaminophenazine

| Wavelength (λmax) | Solvent | Electronic Transition | Reference |

| 258 nm | Methanol | π → π | mdpi.com |

| 426 nm | Methanol | n → π | mdpi.com |

| 417 nm | Water | Not specified | tcichemicals.comresearchgate.net |

Emission Spectroscopy and Luminescence Properties

Phenazine-2,3-diamine and its derivatives are known for their luminescence properties, making emission spectroscopy a critical technique for their characterization. researchgate.netnih.gov

Fluorescence Quantum Yield Studies

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. For 2,3-diaminophenazine in ethanol (B145695), the fluorescence quantum yield has been reported to be 7.05%. researchgate.net The fluorescence of phenazine derivatives can be influenced by their interaction with other molecules. For instance, the fluorescence of a cationic phenazine derivative is quenched by guanine (B1146940) residues in polynucleotides, while interaction with other bases can lead to an increase in the fluorescence quantum yield. nih.gov In contrast, the fluorescence of a neutral phenazine derivative is quenched by both purine (B94841) bases. nih.gov

Solvent Effects on Luminescence

The luminescence of this compound can be affected by the solvent environment. While specific studies on the solvent effects on the luminescence of this particular compound are not detailed in the provided results, the general behavior of phenazine derivatives suggests that changes in solvent polarity can influence the emission spectra. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. For instance, a chemosensor based on 2,3-diaminophenazine hydrochloride displayed a notable fluorescence response in pure water. rsc.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the elemental composition of this compound.

The mass spectrum of 2,3-diaminophenazine shows an intense quasi-molecular ion peak (M⁺) at m/z 211. mdpi.com This observation confirms the molecular formula as C₁₂H₁₀N₄ and corresponds to a molecular weight of approximately 210.23 g/mol . mdpi.comnih.gov This is in agreement with the expected molecular weight and helps to distinguish it from potential side products, such as 2,2'-diaminoazobenzene, which would have a molecular ion of 212. mdpi.com High-resolution mass spectrometry (HRMS) has also been used to confirm the structure of related phenazine derivatives. acs.org

X-ray Diffraction Analysis of this compound Crystal Structures

The definitive three-dimensional arrangement of atoms and molecules within a crystal is determined through single-crystal X-ray diffraction. This technique has been successfully applied to elucidate the structure of this compound, revealing its intricate packing and intermolecular forces.

For comparison, the non-protonated form, 2,3-diaminophenazine (DAP), has also been extensively studied. One hydrated variant, 2,3-diaminophenazine tetrahydrate, crystallizes in the orthorhombic system. nih.gov Another non-protonated form crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.net These studies on the neutral molecule provide a valuable baseline for understanding the structural impact of protonation and the inclusion of the chloride counter-ion.

Table 1: Crystallographic Data for this compound and Related Compounds

| Compound | Formula | Crystal System | Space Group | Ref. |

| 2,3-diaminophenazinium chloride trihydrate | C₁₂H₁₁N₄⁺·Cl⁻·3H₂O | Triclinic | P-1 | nih.gov |

| 2,3-diaminophenazine tetrahydrate | C₁₂H₁₀N₄·4H₂O | Orthorhombic | Not Specified | nih.gov |

| 2,3-diaminophenazine | C₁₂H₁₀N₄ | Orthorhombic | P2₁2₁2₁ | researchgate.net |

The phenazine core, a defining feature of this class of compounds, is fundamentally aromatic and planar. X-ray diffraction studies of 2,3-diaminophenazinium chloride confirm that the molecule possesses highly planar aromatic centroids. nih.gov This planarity is a direct consequence of the sp² hybridization of the carbon and nitrogen atoms that constitute the fused three-ring system, which allows for the delocalization of π-electrons across the entire molecule, a hallmark of aromaticity.

The structure of the non-protonated 2,3-diaminophenazine (DAP) is also described as planar. researchgate.netnih.gov This inherent planarity facilitates the formation of key intermolecular interactions, such as π-π stacking, which are crucial for the stability of the crystal lattice. The aromatic nature of the phenazine ring system is not only structurally important but also underpins many of its chemical and photophysical properties. nih.gov

Table 2: Selected Bond Parameters of the Phenazine Core (Note: Specific bond lengths and angles for the chloride salt are derived from comprehensive crystallographic information files and may be detailed in specialist publications.)

| Parameter | Typical Value/Range (Å or °) | Description | Ref. |

| C-N (pyrazine ring) | ~1.34 Å | Bond length within the central pyrazine (B50134) ring. | researchgate.net |

| C-C (benzene ring) | ~1.39 Å | Average bond length within the outer benzene (B151609) rings. | researchgate.net |

| C-N (amine) | ~1.37 Å | Bond length between the aromatic ring and the amine nitrogen. | researchgate.net |

| C-N-C (angle) | ~117.5° | Angle within the pyrazine ring. | researchgate.net |

Hydrogen Bonding: In the hydrated chloride salt, hydrogen bonding is extensive and plays a dominant role. The protonated nitrogen of the phenazinium cation, the amino groups, the chloride anion, and the water molecules all participate in a complex hydrogen-bonding network. nih.govnih.gov A notable feature identified through Hirshfeld surface analysis is the formation of a (H₂O)₂···Cl⁻···(H₂O) cluster. nih.gov The chloride ion acts as a key hydrogen bond acceptor, interacting with the surrounding water molecules and the phenazinium cation. nih.govnih.gov Strong O-H···N, O-H···O, and N-H···N hydrogen bonds are also observed, linking all components into a robust three-dimensional framework. nih.govnih.gov

π-π Stacking: The planar aromatic nature of the phenazine core makes it highly susceptible to π-π stacking interactions. In the crystal structure of the hydrated chloride salt, weak π-π and C-H···π interactions are present. nih.gov In related phenazine cocrystals, these stacking interactions are prominent, with centroid-to-centroid distances between parallel phenazine rings typically ranging from 3.5 Å to 3.8 Å. nih.gov For instance, in a hydrated cocrystal of phenazine, significant π-π stacking was observed with a centroid-centroid separation of 3.575 Å. nih.gov These interactions, although weaker than hydrogen bonds, are critical in organizing the molecules into columns or stacks within the crystal. nih.gov

T-bonding: In the non-protonated form of 2,3-diaminophenazine, T-bonded interactions have also been described. researchgate.netresearchgate.netnih.gov This type of interaction involves an edge-to-face arrangement where a hydrogen atom from one aromatic ring points towards the π-electron cloud of a neighboring ring. Specifically, interactions featuring the terminal benzene ring of one molecule and the amine hydrogens of its neighbor have been noted. researchgate.net

Table 3: Summary of Intermolecular Interactions in this compound

| Interaction Type | Participating Groups | Significance | Ref. |

| Hydrogen Bonding | DAPH⁺-NH, -NH₂, Cl⁻, H₂O | Primary stabilizing force, forms 3D network, involves (H₂O)₂···Cl⁻···(H₂O) clusters. | nih.gov |

| π-π Stacking | Phenazine aromatic rings | Contributes to columnar stacking and overall crystal packing. | nih.govnih.govnih.gov |

| C-H···π / T-bonding | Aromatic C-H and phenazine π-system | Fine-tunes the molecular arrangement and adds to lattice energy. | nih.govresearchgate.net |

Crystal engineering provides a framework for designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. mdpi.comacs.org The study of this compound offers valuable insights from a crystal engineering perspective, particularly regarding the role of counter-ions and solvent molecules in directing the supramolecular assembly.

The presence of water molecules further complicates and enriches the crystal engineering possibilities, leading to the formation of specific hydrated clusters, such as the (H₂O)₂···Cl⁻···(H₂O) motif. nih.gov These solvent molecules act as bridges, connecting different components of the crystal and satisfying the hydrogen bonding requirements of the ions, ultimately leading to a stable, three-dimensional lattice. nih.gov This illustrates a key principle of crystal engineering: the use of co-formers (in this case, water and chloride ions) to create robust and predictable supramolecular synthons that guide the assembly of the final crystal structure. mdpi.comacs.org

Electrochemical Behavior and Applications of Phenazine 2,3 Diamine

Redox Properties and Electron Transfer Characteristics

The electrochemical behavior of phenazine (B1670421) derivatives, including Phenazine-2,3-diamine (B110097), is characterized by their ability to undergo reversible redox reactions. digitellinc.comresearchgate.net In aqueous media, phenazines typically undergo a coupled 2-electron and 2-proton reduction. digitellinc.com The redox potentials of these compounds can be significantly influenced by the presence and position of various electron-donating or electron-withdrawing functional groups on the phenazine core. digitellinc.comresearchgate.netrsc.org For instance, the introduction of amino groups, as in Phenazine-2,3-diamine, can enhance electrochemical performance. rsc.org

The redox properties of 2,3-diaminophenazine have been investigated in both acidic aqueous and acetonitrile (B52724) solutions. researchgate.net Continuous potential cycling in these solutions leads to the formation of poly(2,3-diaminophenazine) (PDAP) on the electrode surface. researchgate.net The resulting polymer film exhibits its own distinct electrochemical response. researchgate.net

Studies on various phenazine derivatives have shown that their redox potentials can be tuned for specific applications. For example, in non-aqueous media, the redox potentials of phenazine derivatives can be modified by the addition of functional groups, with amino groups shifting the potential to more negative values. rsc.org This tunability is crucial for designing materials for applications such as redox flow batteries. digitellinc.comrsc.org The electron transfer characteristics of phenazines are often diffusion-controlled and exhibit reversible (Nernstian) behavior, indicating efficient electrode reactions. nih.gov

Development of Electrochemical Sensors for Analytes

The unique electrochemical properties of phenazine compounds make them suitable for the development of sensitive and selective electrochemical sensors for a variety of analytes.

Sensing of Glucose and Biomolecules

Electrochemical glucose sensors often rely on the enzymatic oxidation of glucose, a concept first introduced by Clark and Lyons in 1962. nih.gov These sensors typically involve an enzyme, such as glucose oxidase, and a redox mediator to facilitate electron transfer to the electrode. nih.govnih.gov While specific studies detailing the use of Phenazine-2,3-diamine as a primary mediator in glucose sensors are not prevalent in the provided results, the broader class of phenazine derivatives has been explored in this context. The ability of phenazines to act as redox mediators is a key characteristic that could be leveraged for biosensor development. nih.gov

The general principle of a mediated glucose sensor involves the reduction of the enzyme's active site during glucose oxidation, followed by the re-oxidation of the enzyme by the redox mediator. The mediator is then electrochemically regenerated at the electrode surface, producing a measurable current that is proportional to the glucose concentration. nih.gov The development of third-generation glucose biosensors focuses on achieving direct electron transfer between the enzyme and the electrode, a field where novel materials are continuously being explored. mdpi.com

Detection of Heavy Metal Ions (e.g., Bismuth, Cadmium, Lead, Copper, Mercury)

The simultaneous detection of multiple heavy metal ions is a significant challenge in environmental monitoring. nih.gov Electrochemical methods, particularly stripping voltammetry, have shown great promise for this application. nih.govresearchgate.net The development of modified electrodes with enhanced sensitivity and selectivity is a key area of research. researchgate.netresearchgate.net

Amino-functionalized materials have been shown to be effective in the electrochemical detection of heavy metal ions such as Cd(II), Pb(II), Cu(II), and Hg(II). researchgate.net The amino groups can interact with and adsorb heavy metal ions onto the electrode surface, facilitating their detection. researchgate.net Given that Phenazine-2,3-diamine possesses amino groups, it presents a potential, though not explicitly detailed in the search results, for use in the development of sensors for heavy metal ions. The general approach involves the preconcentration of metal ions on the modified electrode surface followed by their electrochemical stripping, which generates a signal proportional to their concentration. nih.govresearchgate.net

Table 1: Performance of a g-C3N4/Carbon Black Electrode for Heavy Metal Ion Detection This table is based on data for a different sensor but illustrates typical performance metrics.

| Analyte | Linear Range (nM) | Limit of Detection (LOD) (nM) |

|---|---|---|

| Cd2+ | 0-700 | 2.1 |

| Pb2+ | 0-300 | 0.26 |

| Hg2+ | 0-500 | 0.22 |

| Combined Solution | - | 3.3 |

Data from a study on a metal-free g-C3N4/carbon black composite electrode. nih.gov

Phenazine-based Redox Molecules in Energy Applications

The reversible redox behavior of phenazine derivatives makes them attractive candidates for various energy storage and conversion applications.

Redox-Mediated pH-Swing Processes for Carbon Capture

Electrochemical methods for carbon capture are emerging as a promising technology to address climate change. wur.nl One such method involves a redox-mediated pH swing, where the electrochemical reduction and oxidation of a redox-active molecule drives changes in pH, leading to the absorption and release of CO2. wur.nlnih.govresearchgate.net

Phenazine-based molecules, such as sodium (3,3′-(phenazine-2,3-diylbis(oxy))bis(propane-1-sulfonate)) (DSPZ), have been successfully employed in these systems. nih.govresearchgate.net The electrochemical reduction of DSPZ increases the hydroxide (B78521) concentration, which in turn absorbs CO2. nih.govresearchgate.net Subsequent electrochemical oxidation of the reduced DSPZ consumes the hydroxide, causing the release of CO2. nih.govresearchgate.net This process offers a low-energy pathway for carbon capture. wur.nlnih.gov Research has demonstrated the potential of phenazine-based systems to achieve low energy consumption and high CO2 capture rates. wur.nlacs.org

Table 2: Energy Consumption in a Phenazine-Based Carbon Capture System

| Parameter | Value | Reference |

|---|---|---|

| Energy Cost (at 20 mA cm−2) | 61.3 kJ molCO2−1 | nih.gov |

| Molar Cycle Work | 87 kJ molCO2−1 | nih.gov |

| Energy Consumption (low) | 32 kJ/mol of CO2 | wur.nl |

Data from studies on DSPZ-based electrochemical pH-swing systems.

Supercapacitor Electrodes

Supercapacitors are energy storage devices that offer high power density and long cycle life. The performance of supercapacitors is heavily dependent on the electrode materials used. rsc.org Phenazine-based materials, particularly when integrated into porous polymer structures, have shown promise as supercapacitor electrodes. rsc.org

Conjugated microporous polymers (CMPs) incorporating phenazine derivatives have been synthesized and demonstrated as effective supercapacitor electrodes. rsc.org These materials exhibit high surface areas and tunable physicochemical properties, which are beneficial for charge storage. rsc.org Phenazine's inherent porosity, charge mobility, and redox activity contribute to its potential for high specific capacitance. rsc.org For example, a supercapacitor utilizing a TPA-QP CMP, which contains a phenazine unit, exhibited a specific capacitance of up to 356 F g−1. rsc.org

Table 3: Performance of Phenazine-Based Supercapacitor Electrodes

| Material | Specific Capacitance (at 1 A g-1) | Stability (after cycles) | Reference |

|---|---|---|---|

| TPA-QP CMP (Three-electrode) | 356 F g−1 | 97% | rsc.org |

| TPA-QP CMP (Symmetric two-electrode) | 235.5 F g−1 | - | rsc.org |

Data from a study on phenazine-integrated conjugated microporous polymers.

Organic Battery Cathode Materials

Phenazine-2,3-diamine, often referred to as 2,3-diaminophenazine (DAP), has emerged as a significant organic material for the development of next-generation battery cathodes. Its molecular structure offers inherent advantages for energy storage, and research has demonstrated its potential in various battery chemistries, including aqueous zinc-ion, lithium-ion, and aluminum-ion systems.

Detailed Research Findings

Research into Phenazine-2,3-diamine as a cathode material has highlighted its capacity for high-rate performance and long-cycle stability. The presence of amino functional groups in the DAP molecule is crucial as it enhances electrochemical performance by suppressing the dissolution of the active material in the battery's electrolyte, a common issue with organic electrode materials. rsc.org The redox activity of DAP is primarily centered around the C=N double bonds within its phenazine core, which participate in reversible electrochemical reactions. nih.gov

In the context of aqueous zinc-ion batteries (ZIBs), DAP has been shown to deliver exceptional rate capabilities and a long operational life. nih.gov Studies have revealed that a DAP-based cathode can achieve an ultrahigh rate performance up to 500C. nih.gov Furthermore, its cycling stability is noteworthy, with a high capacity retention of 80% after 10,000 cycles at a high current density. nih.gov The high-rate performance in ZIBs is attributed to a surface-controlled electrochemical behavior. nih.gov To counteract the issue of DAP dissolving, researchers have successfully employed modified glass fiber separators with a carbon nanotube (CNT) film, which significantly improves long-cycle performance. nih.gov

When used as an electrode material for lithium-ion batteries (LIBs), the amino groups in DAP again play a critical role in enhancing stability by reducing dissolution in the electrolyte compared to unsubstituted phenazine. rsc.org To further improve performance, DAP has been grafted onto an insoluble matrix like carbon felt. This approach enhances both electronic conductivity and insolubility in the electrolyte. researchgate.net

The versatility of this compound is also evident in its application in aqueous aluminum-ion batteries (AAIBs). A cathode made from electropolymerized poly(2,3-diaminophenazine) (PDAP) has demonstrated a large capacity and the ability to operate over a wide temperature range, from -20 to 45 °C. researchgate.net In this system, the material undergoes a 3-electron transfer process involving both cation and anion storage, with the C=N and –NH– groups acting as dual electroactive centers. researchgate.net

Performance in Aqueous Zinc-Ion Batteries

The application of 2,3-diaminophenazine (DAP) as a cathode in aqueous zinc-ion batteries has yielded impressive results, particularly in terms of rate capability and cycle life.

| Performance Metric | Value | Conditions | Reference |

| Rate Capability | Up to 500C | - | nih.gov |

| Capacity Retention | 80% | After 10,000 cycles at 100C (25.5 A g⁻¹) | nih.gov |

| Redox Active Centers | C=N bonds | - | nih.gov |

| Improvement Strategy | Modified glass fiber separator with CNT film | Suppresses DAP dissolution | nih.gov |

Performance in Aqueous Aluminum-Ion Batteries

When electropolymerized into poly(2,3-diaminophenazine) (PDAP), the material serves as a high-performance cathode for aqueous aluminum-ion batteries, notable for its high capacity and wide operational temperature range.

| Performance Metric | Value | Conditions | Reference |

| Specific Capacity | 338 mAh g⁻¹ | - | researchgate.net |

| Capacity at -20 °C | 155 mAh g⁻¹ | - | researchgate.net |

| Capacity at 45 °C | 348 mAh g⁻¹ | - | researchgate.net |

| Electrochemical Mechanism | 3-electron transfer with cation/anion storage | - | researchgate.net |

| Electroactive Centers | C=N and –NH– | - | researchgate.net |

Molecular Sensing and Recognition Mechanisms of Phenazine 2,3 Diamine Derivatives

Chemosensors for Cations

Phenazine-2,3-diamine (B110097) has been effectively utilized as a platform for the selective detection of certain metal cations. The diamino-substituted phenazine (B1670421) core acts as a recognition site, where the lone pair electrons on the nitrogen atoms can coordinate with metal ions. This interaction perturbs the intramolecular charge transfer (ICT) characteristics of the phenazine molecule, resulting in a distinct optical response. arkat-usa.org

A notable example is the use of 2,3-diaminophenazine for the colorimetric and fluorimetric detection of copper(II) ions (Cu²⁺) at the sub-nanomolar level. arkat-usa.org The addition of Cu²⁺ to a solution of 2,3-diaminophenazine leads to a significant quenching of its natural fluorescence and a change in its absorption spectrum. This response is highly selective for copper ions. arkat-usa.org Job's plot analysis has indicated the formation of a 1:1 complex between the phenazine derivative and the Cu²⁺ ion, with the 2,3-diamino groups serving as the donor atoms for coordination. arkat-usa.org The paramagnetic nature of the Cu²⁺ ion is suggested to be the cause of the fluorescence quenching. arkat-usa.org This sensing mechanism is effective within a pH range of 4 to 8, outside of which the phenazine-copper complex does not form. arkat-usa.org

| Analyte | Sensor | Method | Limit of Detection (LOD) | Reference |

| Cu²⁺ | 2,3-Diaminophenazine | Colorimetric & Fluorimetric | 0.23 sub-nM | arkat-usa.org |

Chemosensors for Anions

The phenazine scaffold has also been adapted for the recognition and sensing of anions. In this context, the phenazine unit typically serves as the chromogenic or fluorogenic signaling component, while a separate receptor motif designed to bind anions is appended to the core structure. However, research has also demonstrated that phenazine-2,3-diamine hydrochloride can directly act as a highly selective and sensitive chemodosimeter for cyanide (CN⁻) in purely aqueous solutions. rsc.orgrsc.org

The hydrochloride salt of 2,3-diaminophenazine exhibits good water solubility, which is a limitation for the parent compound. rsc.org Upon interaction with cyanide ions, the compound displays a remarkable and simultaneous change in both its color and fluorescence. rsc.orgrsc.org This dual-response mechanism enhances the reliability of the detection. The sensing mechanism is proposed to involve a reaction with the cyanide ion, leading to the observable spectral changes. rsc.orgrsc.org The system shows high selectivity for cyanide over other common anions. rsc.org The practical utility of this sensor has been demonstrated through the fabrication of test strips for the convenient detection of cyanide in various samples, including plant seeds and natural water. rsc.orgrsc.org

| Analyte | Sensor | Method | Limit of Detection (LOD) | Reference |

| CN⁻ | Phenazine-2,3-diamine, hydrochloride | Absorption | 1.95 x 10⁻⁷ M | rsc.orgrsc.org |

| CN⁻ | Phenazine-2,3-diamine, hydrochloride | Fluorescence | 1.13 x 10⁻⁹ M | rsc.orgrsc.org |

Fluorescent and Colorimetric Sensing Platforms

Phenazine-2,3-diamine is an intensely luminescent compound, a property that is central to its use in sensing platforms. arkat-usa.orgnih.gov The enzymatic oxidation of a substrate like o-phenylenediamine (B120857) (OPD) by horseradish peroxidase (HRP) in the presence of hydrogen peroxide yields 2,3-diaminophenazine (DAP), which is a fluorescent and colored product. rsc.org This reaction forms the basis of many fluorescent and colorimetric assays. The resulting DAP possesses distinct absorption peaks, typically around 426 nm and 258 nm in methanol (B129727), and emits fluorescence, making it a valuable reporter molecule. mdpi.com

These platforms can be designed for dual-mode sensing. For instance, a ratiometric fluorescent and colorimetric sensor for copper ions was developed using carbon dots and the Cu²⁺-mediated oxidation of o-phenylenediamine to 2,3-diaminophenazine (referred to as oxOPD). The generated oxOPD emits green fluorescence (at 555 nm) and simultaneously quenches the blue fluorescence of the carbon dots (at 443 nm), providing a ratiometric signal. Additionally, the oxOPD has a distinct absorbance at 420 nm for colorimetric detection. This dual-signal platform demonstrated high sensitivity with low detection limits for Cu²⁺.

Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Detection

To overcome the sensitivity limitations of conventional colorimetric or fluorescence-based assays, Surface-Enhanced Raman Spectroscopy (SERS) has been coupled with phenazine-based sensing systems. SERS utilizes the enhancement of Raman scattering signals from molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold nanoparticles. nih.gov The enzymatic product, 2,3-diaminophenazine (DAP), exhibits a much more intense SERS spectrum compared to its precursor substrate, o-phenylenediamine (oPD). This significant difference in SERS activity is exploited for highly sensitive detection. arkat-usa.org All forms of DAP, including its neutral and protonated states, show intense SERS spectra with silver nanoparticles. arkat-usa.org

The sensitivity and reliability of SERS-based detection of DAP are critically dependent on several experimental parameters. Extensive research has focused on optimizing these conditions to maximize the SERS signal.

pH: The pH of the solution is a key parameter influencing the SERS detection of DAP. Studies have shown that a mildly acidic pH of 3 provides the highest SERS signal for the most intense bands of the protonated form of DAP (DAPH⁺), specifically at 733 cm⁻¹ and 1374 cm⁻¹. rsc.org Therefore, a common procedure involves stopping the enzymatic reaction by adding a concentrated buffer to achieve this optimal pH. rsc.org At higher pH values, the SERS spectrum tends to be dominated by the precursor, oPD, obscuring the DAP signal. rsc.org

Aggregating Agents: The aggregation of metallic nanoparticles is essential for creating "hot spots" where the electromagnetic enhancement is strongest. Citrate (B86180) buffer is often used not only to control the pH but also to act as an aggregating agent. An optimal concentration of 0.93 to 1 M citrate buffer has been identified to induce the necessary aggregation of silver nanoparticles for sensitive DAP detection. arkat-usa.orgrsc.orgrsc.orgrsc.org

Surface Stabilizers: The stability of the nanoparticle colloids and their interaction with the analyte are affected by surface stabilizers. Chloride ions are commonly used to stabilize silver nanoparticles (AgNPs). Research indicates that AgNPs stabilized with 20 mM chloride provide optimal conditions for the SERS-based detection of DAP. arkat-usa.orgrsc.orgrsc.orgrsc.org

| Parameter | Optimal Condition | Outcome | Reference |

| pH | 3 | Highest SERS signal for DAPH⁺ | arkat-usa.orgrsc.org |

| Aggregating Agent | 0.93 - 1 M Citrate Buffer | Optimal aggregation of AgNPs | arkat-usa.orgrsc.orgrsc.orgrsc.org |

| Surface Stabilizer | 20 mM Chloride on AgNPs | Enhanced detection limits | arkat-usa.orgrsc.orgrsc.orgrsc.org |

A significant application of the optimized SERS detection of DAP is in enzyme-linked immunosorbent assays (ELISA). In a SERS-based ELISA, horseradish peroxidase (HRP) is a commonly used enzyme label. The assay involves the HRP-catalyzed oxidation of oPD to DAP, which is then quantified using SERS. This approach offers a substantial increase in sensitivity compared to traditional colorimetric ELISA. arkat-usa.orgrsc.orgrsc.orgrsc.org

By optimizing the SERS detection stage as described above, researchers have demonstrated a two-orders-of-magnitude improvement in the limit of detection (LOD) for both DAP and HRP when compared to conventional colorimetry. arkat-usa.orgrsc.org The resulting LOD for HRP has been reported to be as low as 0.067 pmol/L, which corresponds to 1.3 amol per assay. arkat-usa.orgrsc.org This high sensitivity makes the SERS-based ELISA a powerful tool for detecting antigens present at very low concentrations. rsc.org The procedure typically involves stopping the enzymatic reaction with a pH 3 citrate buffer and then mixing the sample with the stabilized silver nanoparticles for SERS measurement. rsc.org

Coordination Chemistry of Phenazine 2,3 Diamine

Formation of Stable Metal Complexes

Phenazine-2,3-diamine (B110097) readily forms stable complexes with a variety of metal ions. This ability is central to its application in analytical chemistry and materials science, particularly in the creation of sensors and catalysts. chemimpex.com The synthesis of phenazine-2,3-diamine hydrochloride itself can be achieved through reactions involving metal salts. For instance, one method involves the reaction of o-phenylenediamine (B120857) with copper(II) chloride dihydrate in an acetonitrile (B52724) solvent. google.com In this process, the copper salt facilitates the oxidative coupling of o-phenylenediamine to form the phenazine (B1670421) structure. researchgate.netgoogle.com Another synthesis route utilizes the addition of copper(II) hydroxide (B78521) to an aqueous suspension of o-phenylenediamine. researchgate.net

The core phenazine structure is a robust platform for building more complex ligands. A notable example is dipyrido[3,2-a:2',3'-c]phenazine (dppz), a derivative where pyridine (B92270) rings are fused to the phenazine unit. researchgate.net Ligands like dppz have been used to prepare stable coordination complexes with transition metals such as ruthenium(II), rhenium(I), and copper(I). arkat-usa.orgnih.gov The stability and well-defined geometry of these complexes are crucial for their application in areas like DNA intercalation and photophysics. arkat-usa.org

Role of Diamine Moiety as Donor Atoms

The coordination of metal ions by phenazine-2,3-diamine is primarily facilitated by the lone pair electrons on the nitrogen atoms of its diamine moiety (-NH₂). researchgate.net These two amino groups act as Lewis basic sites, donating their electron pairs to an electron-accepting metal center to form coordinate covalent bonds. This chelating action, where the two adjacent amino groups bind to a single metal center, results in the formation of a stable five-membered ring, an effect common to bidentate ligands like ethylenediamine. youtube.com

Influence of Metal Coordination on Electronic and Optical Properties

The coordination of metal ions has a profound impact on the electronic and optical properties of the phenazine-2,3-diamine ligand. The parent molecule is known for its intense luminescence, a property that can be significantly altered upon complexation. nih.govarkat-usa.org This modulation of photophysical properties is the basis for its use in chemosensors, where metal binding leads to observable changes in color or fluorescence. arkat-usa.org

Upon metal binding, shifts in the absorption and emission spectra are often observed. This phenomenon can be attributed to the perturbation of the ligand's molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Coordination can alter the energy of the intramolecular charge transfer (ICT) transitions within the molecule. arkat-usa.org

Studies on related, more complex phenazine-based ligands have provided detailed insights into these effects. For example, in iridium(III) complexes with pyrazino[2,3-f] researchgate.netrsc.org-phenanthroline ligands, modifying the metal's coordination environment allows for the tuning of the HOMO-LUMO energy gap. rsc.org This tuning capability enables the emission wavelengths to be controlled, spanning from the blue to the red-orange part of the spectrum. rsc.org Furthermore, coordination to metals like ruthenium, rhenium, and copper can introduce new electronic transitions, such as metal-to-ligand charge transfer (MLCT) states. nih.gov These MLCT transitions are often associated with strong luminescence and long-lived excited states, which are desirable for applications in electroluminescent devices. nih.gov

Table 1: Selected Optical Properties of Phenazine Derivatives and Their Complexes

| Compound/Complex Type | Absorption Max (nm) | Emission Max (nm) | Key Feature |

| 2,3-Diaminophenazine (DAP) | ~400-450 | ~550 | Intense fluorescence, used in sensing. arkat-usa.orgrsc.org |

| Salen-Phenazine Ligand (19b) | 403 | ~450-550 | Fluorescence in acetonitrile. arkat-usa.org |

| Iridium(III)-ppl Complexes | - | 438 - 597 | Tunable emission via ligand modification. rsc.org |

| Copper(I)-dppz Complex | - | ~600-700 | Long-lived MLCT emission. nih.gov |

Development of Polydentate, Multi-coordinate Ligands

Phenazine-2,3-diamine serves as a fundamental building block for the rational design of more sophisticated polydentate and multi-coordinate ligands. youtube.com While it functions as a bidentate ligand itself, its rigid phenazine core can be extended and functionalized to create ligands with a higher number of donor atoms (denticity). researchgate.net

A prime example of this development is the class of dipyridophenazine (dppz) ligands. researchgate.net These are created by fusing pyridine rings onto the phenazine framework, resulting in a tetradentate ligand capable of binding a metal ion with four donor sites. Such polydentate ligands often bind to metal centers more strongly than an equivalent number of separate monodentate ligands, an observation known as the chelate effect. youtube.com This enhanced stability is critical for many applications. The development of functionalized dppz ligands, such as those with bromo or carboxylate substituents, further demonstrates the versatility of the phenazine core in creating tailored ligands for specific spectroscopic, electrochemical, and photophysical properties. nih.gov

Applications in Catalysis and Reaction Chemistry

The coordination chemistry of phenazine-2,3-diamine and its derivatives is directly relevant to their use in catalysis. The ability to form stable metal complexes is a prerequisite for a ligand to be effective in a catalytic system, where it can stabilize the metal center and modulate its reactivity. chemimpex.com

Phenazine-2,3-diamine itself is often synthesized via metal-mediated or catalyzed reactions. The use of copper(II) chloride in the oxidative coupling of o-phenylenediamine is a key example where a metal species is integral to the reaction's success. google.comgoogle.com Biocatalytic methods also exist, such as the use of laccase, a copper-containing enzyme, to catalyze the synthesis of 2,3-diaminophenazine (DAP) from o-phenylenediamine. mdpi.com

Furthermore, metal complexes incorporating phenazine-based ligands have shown direct catalytic activity. A mononuclear gold(III) complex has been demonstrated to be an effective catalyst for the oxidative coupling of o-phenylenediamine, exhibiting a high turnover number. researchgate.net This highlights the potential for designing metal-phenazine complexes as catalysts for a range of chemical transformations. The rich reaction chemistry of these compounds allows for their use in creating more complex molecular architectures, such as dibenzo-chromeno-phenazine-dione derivatives, through catalyzed one-pot multicomponent reactions. researchgate.net

Applications in Advanced Materials Science

Integration into Conjugated Microporous Polymers (CMPs)

Conjugated microporous polymers (CMPs) are a class of materials known for their extended π-conjugation and permanent microporous structures. nih.gov While they possess attractive features like high porosity and tunable chemistry, their application, particularly as supercapacitor electrodes, has been hampered by limited electrical conductivity. rsc.orgrsc.orgresearchgate.net Integrating redox-active units, such as phenazine (B1670421), into the CMP framework is a strategy to overcome this limitation and enhance their electrochemical performance. rsc.orgrsc.orgresearchgate.net Phenazine moieties, with their high content of redox-active sites and structural similarity to quinones, can provide more active sites for electrochemical reactions. rsc.org The inherent porosity, charge mobility, and dynamic redox activity of phenazine-based CMPs make them promising candidates for supercapacitor electrodes. rsc.org

For instance, two CMPs, TPE-PNZ and TPE-AC, were synthesized where the phenazine moiety was rationally integrated into the TPE-PNZ framework. nih.gov This integration leverages the reversible redox dynamics between phenazine and dihydrophenazine, which is crucial in biological electron transfer processes, to enhance photocatalytic efficiency. nih.govresearchgate.net

The incorporation of phenazine units allows for the tuning of the physicochemical and electrochemical properties of CMPs. rsc.orgrsc.org The properties of these polymers can vary depending on the specific nature and topology of the phenazine linkers used in their synthesis. rsc.org Research has shown that introducing nitrogen-containing sub-blocks, like phenazine, into organic materials can significantly improve their supercapacitance. rsc.org

A study involving two CMPs, TPA-QP and TPA-TBP, synthesized by coupling redox-active phenazine linkers with triphenylamine (B166846) (TPA), demonstrated this tunability. rsc.orgrsc.org These CMPs exhibited high thermal stabilities and surface areas up to 815 m² g⁻¹. rsc.orgrsc.orgresearchgate.net The TPA-QP CMP, in particular, showed excellent electrochemical capacitance, which was attributed to a higher percentage of adsorption units for electrolyte ions (K⁺) and a larger surface area. rsc.org This highlights how the molecular structure of the phenazine linker directly influences the final properties of the polymer.

The strategic incorporation of phenazine can also enhance both the adsorption and reduction of O₂, which effectively lowers the energy barrier for producing valuable chemicals like H₂O₂ through photocatalysis. nih.gov The phenazine-containing CMP, TPE-PNZ, achieved a remarkable H₂O₂ production rate of 5142 μmol g⁻¹ h⁻¹, demonstrating a solar-to-chemical conversion efficiency of 0.58%. nih.gov

Table 1: Properties of Phenazine-Based Conjugated Microporous Polymers

| Polymer | Monomers | Surface Area (m²/g) | Three-Electrode Specific Capacitance (F/g at 1 A/g) | Capacitance Retention (after 2000 cycles at 10 A/g) |

|---|---|---|---|---|

| TPA-QP CMP | TPA-3Bpin, QP-4Br | 815 | 356 | >97% |

| TPA-TBP CMP | TPA-3Bpin, TBP-4Br | N/A | N/A | N/A |

Data sourced from Materials Advances (RSC Publishing). rsc.org

A primary challenge for CMPs in electronic applications is their often-limited electrical conductivity. rsc.orgresearchgate.net The integration of phenazine units is a key strategy to address this issue. While pure polymers are often insulators, their conductivity can be enhanced by creating conductive paths, for example, by adding conductive fillers or by modifying the polymer structure itself. researchgate.net

The process of doping, either chemically or electrochemically, can significantly alter the mechanical and electrical properties of conjugated polymers. nih.gov This can lead to materials with a tunable mechanical response alongside optimized electrical behavior. nih.gov For phenazine-based polymers, cross-linking has been explored as a method to improve stability and performance. Cross-linking can disrupt the ordering of polymer chains, promoting an amorphous structure that facilitates faster ion transport, which is beneficial for applications like batteries and supercapacitors. nsf.gov However, the introduction of phenazine groups can sometimes impact the solubility of the resulting polymers, which is a factor in their processability. For example, in a series of poly(aryl ether sulfone) polymers, solubility decreased as the percentage of phenazine-based monomers increased. nih.gov

Conductive Polymers

2,3-Diaminophenazine (DAP) is recognized for its potential in the manufacturing of conductive polymers. mdpi.com The phenazine structure itself is a promising electrode material for aqueous battery systems due to its high specific capacity and stability. wepub.org However, phenazine is not inherently conductive and typically requires the addition of conductive agents like Ketjen black or carbon nanotubes when formulated into electrodes. wepub.org

An effective way to improve the electrochemical performance of such organic materials is by modifying their molecular structure to enhance intrinsic conductivity. wepub.org Introducing electron-donating groups like hydroxyl (-OH) to the phenazine core can effectively tune the electronic properties. wepub.org For example, 1,2-dihydroxyphenazine (DHP) was designed based on phenazine, and the introduction of hydroxyl groups was found to reduce the redox potential by 0.2 V compared to the parent phenazine. wepub.org The intermolecular interactions facilitated by these hydroxyl groups can also create fast charge transfer channels, reducing charge transfer resistance and improving rate performance. wepub.org

Organic Photovoltaics and Photosensitizers

Phenazine derivatives are effective photosensitizers, capable of generating singlet oxygen (¹O₂) upon light exposure. rsc.orgfutaba-zaidan.orgrsc.org This property is crucial for applications like photodynamic therapy and can be relevant to organic photovoltaics. 2,3-Diaminophenazine can trigger photochemical reactions and shows significant phototoxicity when combined with visible light. medchemexpress.com

Researchers have developed water-soluble photosensitizers based on the phenazine-2,3-diol structure. rsc.orgfutaba-zaidan.org By introducing carboxylic acid sodium salts to the phenazine-2,3-diol chromophore, dyes such as KY-1Na and KY-2Na were created that are highly soluble in water. rsc.orgfutaba-zaidan.org These dyes exhibit broad photoabsorption in the 500 to 600 nm range. rsc.orgfutaba-zaidan.org The singlet oxygen quantum yield (ΦΔ), a measure of photosensitizing efficiency, was found to be higher for KY-2Na (0.19 in water) compared to KY-1Na (0.06 in water). rsc.org This difference was attributed to a smaller energy gap between the singlet and triplet excited states (S₁–T₁) for KY-2Na, which facilitates the intersystem crossing necessary for singlet oxygen generation. rsc.org

The number of formyl groups on the phenazine-2,3-diol structure also influences the efficiency of singlet oxygen generation. rsc.org An increase in the number of formyl groups leads to a higher quantum yield, indicating that these groups facilitate the necessary intersystem crossing. rsc.org

Table 2: Photophysical Properties of Phenazine-2,3-diol-based Photosensitizers in Water

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | log P o/w |

|---|---|---|

| KY-1Na | 0.06 | -0.9 |

| KY-2Na | 0.19 | -0.9 |

| Rose Bengal | N/A | -0.6 |

| Methylene Blue | N/A | -0.9 |

Data sourced from Organic & Biomolecular Chemistry (RSC Publishing). rsc.org

Electrochromic Devices

Electrochromism is the phenomenon where a material changes color in response to an electrical potential. Phenazine-based materials have shown promise for use in electrochromic devices. The oxidation of a phenanthrene-based dihydrophenazine precursor led to the synthesis and isolation of a π-extended diamagnetic phenazine dication. acs.org This transformation is accompanied by a marked electrochromic change in the UV-vis spectrum, with the molecule undergoing a reversible conformational change upon oxidation and reduction. acs.org This property opens up potential applications for this class of derivatives as molecular switches and actuators. acs.org

Furthermore, poly(aryl ether sulfone) materials containing phenazine-based redox-active centers have been synthesized and evaluated for their electrochromic properties. nih.gov A polymer film (PAS-DPPZ-60) demonstrated stable electrochromic switching, with only slight attenuation in its transmittance change after 600 cycles. nih.gov This stability is crucial for the development of durable electrochromic devices. nih.gov

Fluorescent Probes and Dyes for Material Applications

Phenazine and its derivatives, including 2,3-diaminophenazine (DAP), are known for their intense luminescence and are used as fluorescent dyes. researchgate.netmdpi.com These dyes have applications in fluorescent sensors and molecular probes. google.com The fluorescence quantum yield of 2,3-diaminophenazines in ethanol (B145695) is reported to be around 7.05%. researchgate.net

Phenothiazine-based fluorescent dyes have been synthesized for applications such as dyeing polyester (B1180765) fabrics, imparting bright, visible colors. nih.gov While phenazine-based fluorescent dyes are effective, their absorption and emission wavelengths are typically in the visible to near-infrared region, and they can have a small Stokes shift. google.com Research has focused on synthesizing novel phenazine dyes with improved properties, such as higher photostability, near-infrared fluorescence emission, large Stokes shifts, and high fluorescence quantum yields for use in luminescent materials and biological imaging. google.com The modulation of donor groups fused to the central phenazine core allows for the tuning of the optoelectrochemical properties, enabling the design of materials with fluorescent emission ranging from cyan-blue to red. colab.ws

Investigations into Biological Interactions and Probing Capabilities of Phenazine 2,3 Diamine

DNA Intercalation and Interaction Studies

Phenazine-2,3-diamine (B110097), also known as 2,3-diaminophenazine (DAP), is recognized for its ability to intercalate into DNA. medchemexpress.comsigmaaldrich.com This interaction is a key aspect of its biological activity and has been the subject of numerous studies.

Binding Mechanisms and Binding Constants

The primary mechanism by which phenazine-2,3-diamine interacts with DNA is through intercalation, where the planar phenazine (B1670421) ring inserts itself between the base pairs of the DNA double helix. sigmaaldrich.comnih.gov This mode of binding is facilitated by stacking interactions between the aromatic system of the phenazine derivative and the DNA bases. researchgate.net

Studies have determined the binding constant (Kb) for this interaction. Phenazine-2,3-diamine exhibits weak intercalative binding to double-stranded DNA with a reported binding constant of 3.5 x 10³ M⁻¹. medchemexpress.comsigmaaldrich.com Another study calculated a similar binding constant of 3.2 x 10⁴ M⁻¹. researchgate.net Molecular docking studies have further elucidated the binding affinity, revealing a binding energy of -7.3 kcal/mol towards DNA. researchgate.net These studies confirm a stable interaction between the compound and the DNA molecule.

Influence on Nucleic Acid Structure

The intercalation of phenazine-2,3-diamine into the DNA double helix induces significant structural changes. This binding stabilizes the DNA's double helix structure, leading to an increase in its melting temperature (Tm). researchgate.net For instance, the melting temperature of single-stranded DNA was observed to increase from 61.4°C to 64.5°C in the presence of phenazine-2,3-diamine. researchgate.net

Furthermore, the interaction can cause the DNA to kink. One study described a crystal structure where a ruthenium polypyridyl complex containing a dipyridophenazine ligand bound to a DNA duplex, resulting in a 51° kink of the double helix. nih.gov This kinking is a result of one ligand acting as a wedge in the minor groove. nih.gov Such structural alterations can have profound implications for cellular processes that involve DNA, such as transcription and replication.

Enzyme-Catalyzed Reactions and Biochemical Assays

Phenazine-2,3-diamine is frequently utilized in enzyme-catalyzed reactions and biochemical assays, often as a fluorescent product. A common application involves the use of horseradish peroxidase (HRP), which catalyzes the oxidation of a substrate like o-phenylenediamine (B120857) (OPD) to produce the fluorescent 2,3-diaminophenazine. rsc.orgmdpi.comresearchgate.net This reaction is widely employed in enzyme-linked immunosorbent assays (ELISAs) for the detection and quantification of various analytes. researchgate.netresearchgate.netpreprints.org

The enzymatic synthesis of phenazine-2,3-diamine can also be achieved using other enzymes, such as laccase, which offers a high-yield and more economical method compared to HRP. mdpi.comresearchgate.net In one study, fungal laccase was used to catalyze the oxidation of OPD, resulting in a 63% yield of purified phenazine-2,3-diamine. mdpi.com

These enzymatic reactions form the basis of sensitive detection methods. For example, a biosensor for choline (B1196258) has been developed based on the enzymatic generation of phenazine-2,3-diamine. rsc.org In this system, choline oxidase catalyzes the production of hydrogen peroxide, which is then used by HRP to oxidize OPD to phenazine-2,3-diamine, leading to a fluorescent signal that correlates with the choline concentration. rsc.org Similarly, a fluorescence assay for alkaline phosphatase (ALP) has been developed where the in situ generation of phenazine-2,3-diamine is quenched by a product of the ALP-catalyzed reaction. acs.org

Photoinduced Biological Effects

Phenazine-2,3-diamine exhibits significant phototoxicity, a property that has been explored for its potential in photodynamic therapy. medchemexpress.comsigmaaldrich.com When exposed to visible light, the compound can trigger photochemical reactions that lead to cellular damage. medchemexpress.com

Studies have shown that upon irradiation with visible light, phenazine-2,3-diamine can cause cleavage of plasmid DNA, particularly in the presence of oxygen. sigmaaldrich.com This photoinduced DNA damage highlights its potential as a photosensitizer.

The photocytotoxicity of phenazine-2,3-diamine has been demonstrated in human skin fibroblasts. In one experiment, the concentration of the compound required to cause 50% cell death (LC50) was found to be 172 ± 9 µM in the dark. sigmaaldrich.com However, upon irradiation with visible light, the LC50 value dropped significantly to 13 ± 1 µM, indicating a 13-fold increase in toxicity. sigmaaldrich.com This pronounced photoinduced effect underscores the importance of further investigating the phototoxic properties of this compound.

Inhibition of Advanced Glycation End-product Formation

Advanced glycation end-products (AGEs) are harmful compounds formed through the non-enzymatic reaction of sugars with proteins, lipids, or nucleic acids. nih.govmedi-cent.chgoogle.com The accumulation of AGEs is implicated in various pathological conditions, including diabetic complications and aging. nih.govmedi-cent.ch Phenazine-2,3-diamine has shown promise as an inhibitor of AGE formation.

Research indicates that phenazine-2,3-diamine can effectively inhibit the formation of AGEs. medchemexpress.com The inhibitory concentration 50 (IC50) for this activity has been reported to be in the range of 30-40 µM as determined by HPLC and ¹⁴C-lysine methods, and less than 10 µM when measured by ELISA. medchemexpress.com In diabetic rat models, the administration of phenazine-2,3-diamine has been shown to inhibit vascular hypertrophy and the deposition of AGEs in tissues. medchemexpress.com This suggests its therapeutic potential in mitigating the complications associated with the accumulation of AGEs.

Activity as a Potential Antimicrobial Agent

Phenazine compounds, in general, are known for their antimicrobial properties. nih.govresearchgate.netrsc.org Phenazine-2,3-diamine and its derivatives have been investigated for their potential as antimicrobial agents against various pathogens.

In Vitro Bactericidal Efficiency Studies

The bactericidal properties of a hydrated 2,3-diaminophenazinium chloride (DAPH+Cl−·3H2O) have been evaluated against several clinical bacterial species. nih.gov Using the disc diffusion method, the compound demonstrated significant antibacterial activity. nih.gov

Detailed studies have quantified this efficiency. For instance, the minimum inhibitory concentration (MIC) of DAPH+Cl− was determined and compared with tetracycline (B611298) against Streptococcus pneumoniae to gauge its potency. nih.gov The results from the disc diffusion method, which measure the zone of inhibition, indicated excellent antibacterial properties. nih.gov

The broader class of phenazines, to which Phenazine-2,3-diamine belongs, is known for its antibiotic capabilities. nih.gov These compounds are produced by a wide range of bacteria, including various pathogens, and are recognized for their role in the biological control of plant pathogens. nih.govrsc.org Over 6,000 phenazine-based compounds have been reported, many of which exhibit antibiotic, antitumor, antiparasitic, and antimalarial properties. nih.gov

Table 1: In Vitro Bactericidal Efficiency of Hydrated 2,3-diaminophenazinium chloride

| Bacterial Species | Method | Observation | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | Disc Diffusion & MIC | High inhibition zone, potent antibacterial efficiency | nih.gov |

| Escherichia coli | Disc Diffusion | High inhibition zone | nih.gov |

| K. pneumoniae | Disc Diffusion | High inhibition zone | nih.gov |

Mechanism of Antimicrobial Action

The antimicrobial action of phenazine compounds is multifaceted and is believed to stem from their redox-active nature. nih.gov One of the key mechanisms is the generation of reactive oxygen species (ROS) through redox cycling, which can be toxic to microbial cells. nih.gov

Phenazines can also interfere with crucial cellular processes. They have been shown to interact with DNA, with some derivatives capable of intercalating into the DNA double helix. medchemexpress.com For example, 2,3-diaminophenazine exhibits weak intercalative binding to double-stranded DNA. medchemexpress.com This interaction can disrupt DNA replication and transcription, leading to cell death.

Furthermore, phenazines can impact cellular respiration and energy generation. nih.gov They are known to accept electrons from cellular reducing agents and transfer them to other molecules, including oxygen, thereby disrupting the electron transport chain.